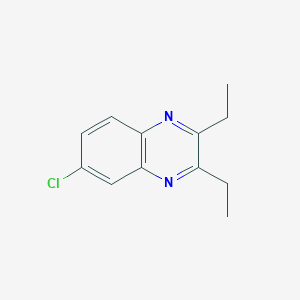

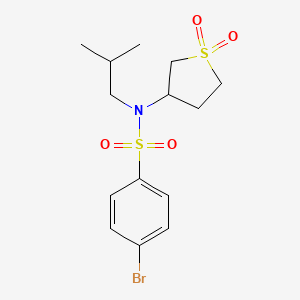

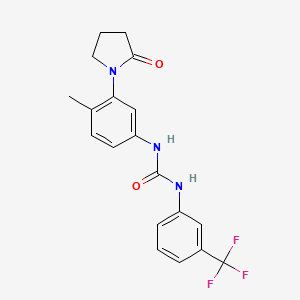

![molecular formula C20H18BrN5O2 B2612219 N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260907-87-6](/img/structure/B2612219.png)

N-(4-bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Bromophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a chemical compound with the molecular formula C20H18BrN5O2 . It has an average mass of 440.293 Da and a monoisotopic mass of 439.064392 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]quinoxaline scaffold . This scaffold is underexploited among the heme binding moieties .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecular Scaffolds

The compound's derivatives are used in diversified synthetic routes to create complex fused tricyclic scaffolds. A notable method involves a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, which is efficient for generating structurally varied derivatives from readily available materials (Y. An et al., 2017).

Pharmacological Investigations

Various derivatives of the compound have been synthesized and evaluated for their pharmacological activities, including antihistaminic and inotropic effects. For example, certain derivatives have shown promising inotropic activity in vitro, comparable to the standard drug milrinone, indicating potential for therapeutic applications in cardiovascular diseases (Chunbo Zhang et al., 2008).

Antihistaminic Agents

Derivatives of the compound have been synthesized and tested for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. Some derivatives have been found to be more potent or equipotent compared to the reference standard chlorpheniramine maleate, with minimal sedative effects, suggesting their potential as new classes of antihistamines (V. Alagarsamy et al., 2009).

Anticonvulsant Properties

Research into the anticonvulsant properties of [1,2,4]Triazolo[4,3-a]quinoxaline derivatives, a class to which the compound is related, has identified several compounds with promising anticonvulsant activities. These studies highlight the potential of these derivatives in the development of novel anticonvulsant agents (Mohamed Alswah et al., 2013).

Mecanismo De Acción

Compounds with a similar [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response . These compounds can boost the immune response and work in synergy with other immunotherapeutic agents .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-bromophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5O2/c1-2-5-17-23-24-19-20(28)25(15-6-3-4-7-16(15)26(17)19)12-18(27)22-14-10-8-13(21)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMIGSIPTVLDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

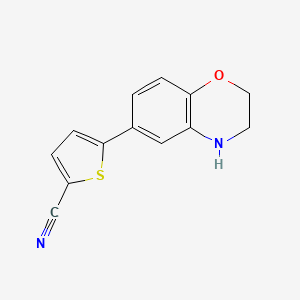

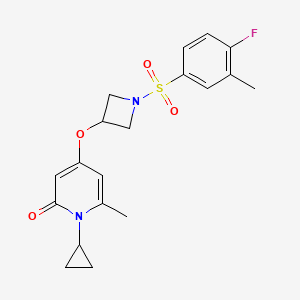

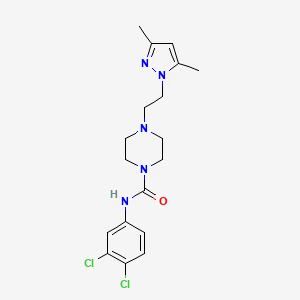

![Benzo[d][1,3]dioxol-5-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2612137.png)

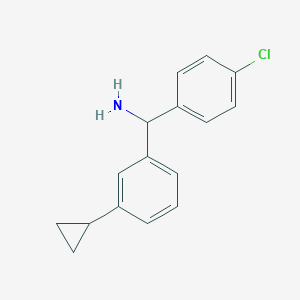

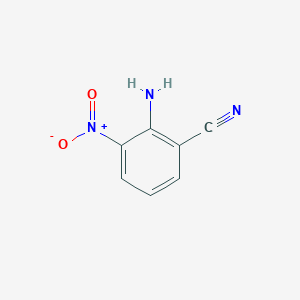

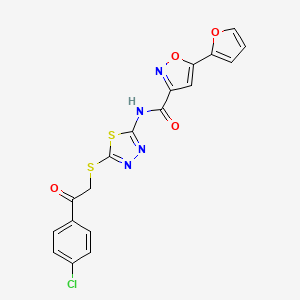

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)

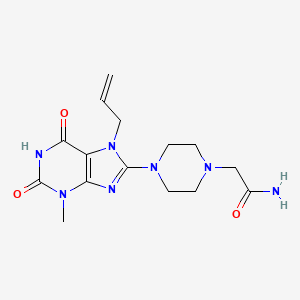

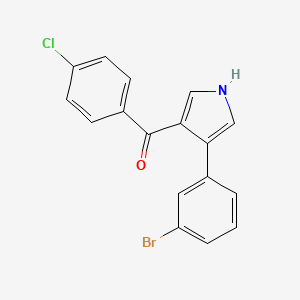

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2612147.png)